molecular formula C22H26Cl2N4 B1676988 NBI-34041 CAS No. 268545-87-5

NBI-34041

Katalognummer: B1676988
CAS-Nummer: 268545-87-5
Molekulargewicht: 417.4 g/mol
InChI-Schlüssel: AKLMUGFDGONMAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NBI-34041 is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

The synthesis of NBI-34041 involves several steps, starting with the preparation of the core structure followed by the introduction of the substituents. The synthetic route typically includes:

    Step 1: Formation of the core naphthylene structure through cyclization reactions.

    Step 2: Introduction of the 2,4-dichlorophenyl group via electrophilic aromatic substitution.

    Step 3: Addition of the heptan-4-yl group through alkylation reactions.

    Step 4: Methylation of the core structure to introduce the methyl group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Analyse Chemischer Reaktionen

NBI-34041 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its reduced forms, typically using hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NBI-34041 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of NBI-34041 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

NBI-34041 can be compared with similar compounds such as:

    1-(2,4-Dichlorophenyl)ethylamine: Shares the 2,4-dichlorophenyl group but differs in the core structure.

    5-(Heptan-4-yl)-7-methyl-4,5-dihydro-3H-2,2a,5,8-tetraazaacenaphthylene: Lacks the 2,4-dichlorophenyl group but has a similar core structure.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Biologische Aktivität

NBI-34041, also known as SB-723620, is a high-affinity, nonpeptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This compound has garnered attention for its potential therapeutic applications in treating anxiety and depression by modulating the hypothalamic-pituitary-adrenal (HPA) axis response to stress. The following sections delve into the biological activity of this compound, including preclinical studies, clinical trials, and its pharmacological profile.

This compound functions primarily by blocking the CRF1 receptor, which plays a critical role in the regulation of the stress response. This inhibition prevents the overactivation of the HPA axis, which is often implicated in mood disorders such as anxiety and depression. The compound has demonstrated a significant ability to inhibit cyclic AMP (cAMP) accumulation in response to CRF stimulation in various cell lines, indicating its functional potency as a CRF1 antagonist .

Preclinical Studies

Preclinical investigations have utilized both in vitro and in vivo models to evaluate the efficacy and safety of this compound:

  • Cell Line Studies : this compound was tested on human cell lines expressing CRF receptors. It effectively inhibited CRF-induced cAMP accumulation, confirming its action as a potent CRF1 antagonist .
  • Animal Studies : In Sprague-Dawley rats, this compound was shown to reduce adrenocorticotropic hormone (ACTH) release in response to stressors such as footshocks. The compound was administered at various doses (3, 10, and 30 mg/kg), demonstrating a dose-dependent effect on ACTH inhibition .

Clinical Trials

A Phase I clinical trial was conducted with 24 healthy male volunteers to assess the safety and pharmacodynamics of this compound. Participants received either this compound at doses of 10, 50, or 100 mg/day or a placebo for 14 days. Key findings from this study included:

  • Safety Profile : No significant adverse effects were reported concerning liver enzymes or cardiovascular parameters. The treatment did not impair basal ACTH and cortisol secretion, suggesting that this compound does not disrupt normal HPA axis functioning .
  • Stress Response : The Trier Social Stress Test (TSST) was employed to evaluate psychosocial stress responses. Results indicated that participants receiving this compound exhibited significantly lower cortisol responses compared to the placebo group after treatment, suggesting enhanced resilience against stress without altering subjective stress perception .

Summary of Findings

Study TypeKey Findings
In Vitro Inhibition of cAMP accumulation; high affinity for CRF1 receptor (Ki = 4.0 nM)
Animal Models Dose-dependent reduction of ACTH release in response to stressors
Clinical Trials Safe across all doses; no impairment of HPA axis; reduced cortisol response to psychosocial stress

Future Directions

The ongoing exploration into CRF1 antagonists like this compound holds potential for developing novel treatments for mood disorders. Further studies are necessary to establish long-term efficacy and safety profiles in diverse populations.

Eigenschaften

CAS-Nummer

268545-87-5

Molekularformel

C22H26Cl2N4

Molekulargewicht

417.4 g/mol

IUPAC-Name

3-(2,4-dichlorophenyl)-9-heptan-4-yl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene

InChI

InChI=1S/C22H26Cl2N4/c1-4-6-16(7-5-2)27-10-11-28-22-19(27)12-14(3)25-21(22)20(26-28)17-9-8-15(23)13-18(17)24/h8-9,12-13,16H,4-7,10-11H2,1-3H3

InChI-Schlüssel

AKLMUGFDGONMAA-UHFFFAOYSA-N

SMILES

CCCC(CCC)N1CCN2C3=C1C=C(N=C3C(=N2)C4=C(C=C(C=C4)Cl)Cl)C

Kanonische SMILES

CCCC(CCC)N1CCN2C3=C1C=C(N=C3C(=N2)C4=C(C=C(C=C4)Cl)Cl)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-(2,4-dichlorophenyl)-4-methyl-6-(1-propylbutyl)-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene
NBI-34041

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NBI-34041
Reactant of Route 2
Reactant of Route 2
NBI-34041
Reactant of Route 3
Reactant of Route 3
NBI-34041
Reactant of Route 4
NBI-34041
Reactant of Route 5
Reactant of Route 5
NBI-34041
Reactant of Route 6
Reactant of Route 6
NBI-34041

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.